molecular formula C14H9IO2 B10866458 1-(4-Iodophenyl)-2-phenylethane-1,2-dione

1-(4-Iodophenyl)-2-phenylethane-1,2-dione

Cat. No.: B10866458
M. Wt: 336.12 g/mol
InChI Key: JDHMOVJOTOZHAW-UHFFFAOYSA-N
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Description

1-(4-Iodophenyl)-2-phenylethane-1,2-dione is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a phenylethane-1,2-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione typically involves the iodination of a suitable precursor. One common method involves the reaction of 4-iodoacetophenone with benzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

1-(4-Iodophenyl)-2-phenylethane-1,2-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Iodophenyl)-2-phenylethane-1,2-dione involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the phenylethane-1,2-dione structure can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Iodophenyl)-2-phenylethane-1,2-dione is unique due to its specific combination of iodine substitution and phenylethane-1,2-dione structure. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C14H9IO2

Molecular Weight

336.12 g/mol

IUPAC Name

1-(4-iodophenyl)-2-phenylethane-1,2-dione

InChI

InChI=1S/C14H9IO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9H

InChI Key

JDHMOVJOTOZHAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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